molecular formula C28H28N2O4S B298546 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298546
M. Wt: 488.6 g/mol
InChI Key: DTHWQDQRXWAUFX-AEALBBRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as EMBC, is a thiazolidinone derivative that has gained attention for its potential therapeutic applications. EMBC has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one exerts its anti-inflammatory, anti-cancer, and anti-microbial activities through different pathways. 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of pro-inflammatory cytokines (Wu et al., 2018). 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one also induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 (Chen et al., 2015). The anti-microbial activity of 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one may be due to its ability to disrupt bacterial cell membranes (Wang et al., 2016).
Biochemical and Physiological Effects:
3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In a study conducted by Chen et al. (2015), 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one was found to induce apoptosis in human leukemia cells through the activation of caspase-3 and caspase-9. 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one was also found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (Wu et al., 2018). In addition, 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-microbial activity against Staphylococcus aureus and Escherichia coli (Wang et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is that it has been shown to possess multiple bioactivities, making it a versatile compound for studying different biological processes. However, one limitation of using 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One possible direction is to further investigate its mechanism of action to better understand how it exerts its anti-inflammatory, anti-cancer, and anti-microbial activities. Another direction is to study the potential therapeutic applications of 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in different disease models. Finally, future studies could focus on the development of more efficient and cost-effective synthesis methods for 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Synthesis Methods

3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methoxyphenol with 4-methylbenzyl bromide to form 4-[(4-methylbenzyl)oxy]-2-amino-phenol. This compound is then reacted with 3-methoxy-4-formylbenzaldehyde to form 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The final step involves the reaction of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with thiosemicarbazide to form 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Scientific Research Applications

3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In a study conducted by Wu et al. (2018), 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one was also found to exhibit anti-cancer activity by inducing apoptosis in human leukemia cells (HL-60) through the activation of caspase-3 and caspase-9 (Chen et al., 2015). In addition, 3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-microbial activity against Staphylococcus aureus and Escherichia coli (Wang et al., 2016).

properties

Product Name

3-Ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28N2O4S/c1-5-30-27(31)26(35-28(30)29-22-11-13-23(32-3)14-12-22)17-21-10-15-24(25(16-21)33-4)34-18-20-8-6-19(2)7-9-20/h6-17H,5,18H2,1-4H3/b26-17-,29-28?

InChI Key

DTHWQDQRXWAUFX-AEALBBRZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)/SC1=NC4=CC=C(C=C4)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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